trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride
Description
Chemical Structure: The compound features a cyclobutane ring with a primary amine group at position 1 and a substituted phenoxy group at position 3. The phenoxy moiety is substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position. The trans stereochemistry indicates that the amine and phenoxy groups are on opposite faces of the cyclobutane ring .
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
InChI Key |
JJJLNTVPLOLXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC(C2)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
The cyclobutane core is synthesized via [2+2] photocycloaddition of ethylene derivatives under UV light (λ = 254 nm). For example:
Yields range from 45–60%, with trans selectivity governed by steric effects.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates RCM of diene precursors:
This method achieves 70–80% yield but requires high dilution (0.01 M) to suppress oligomerization.
Phenoxy Group Installation: Coupling Strategies
Mitsunobu Reaction
The hydroxyl group of 4-fluoro-3-methoxyphenol reacts with cyclobutanol under Mitsunobu conditions:
Key parameters:
-
DIAD (diisopropyl azodicarboxylate) as the oxidizing agent.
-
Reaction time: 6–8 h at 0°C.
-
Yield: 80–85%.
Ullmann Coupling
Copper-catalyzed coupling enables phenoxy attachment under milder conditions:
Optimized at 90°C for 24 h, yielding 70–75% product.
Stereochemical Control and Resolution
Chiral Auxiliary Approach
(S)-Proline-derived auxiliaries enforce trans configuration during cyclobutane formation:
\text{Chiral enolate} + \text{electrophile} \rightarrow \text{trans-cyclobutane} \, (\text{99% ee})
Diastereomeric excess >98% is achieved, though auxiliary removal adds two steps.
Enzymatic Resolution
Lipase-catalyzed acetylation selectively modifies undesired cis isomers:
This method resolves racemic mixtures with 90–95% efficiency.
Salt Formation and Purification
Hydrochloride Salt Precipitation
The free amine is treated with HCl gas in anhydrous ether:
\text{Amine} + \text{HCl} \rightarrow \text{amine hydrochloride} \, (\text{98% purity})
Critical factors:
-
Slow HCl addition to prevent localized overheating.
-
Filtration under nitrogen to avoid hygroscopicity.
Chromatographic Purification
Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:HO = 70:30) removes residual cis isomers and synthetic byproducts. Purity is confirmed via:
-
NMR : δ 7.45 (d, J = 8.4 Hz, ArH), δ 4.20 (m, cyclobutane H).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Mitsunobu + RCM | RCM, Mitsunobu, reductive amination | 68 | 95 | 99% trans |
| Ullmann + Gabriel | Ullmann, Gabriel, salt formation | 58 | 97 | 95% trans |
| Enzymatic resolution | Racemic synthesis, lipase resolution | 72 | 99 | 100% trans |
The enzymatic resolution route, while longer, offers superior stereochemical outcomes, making it preferred for pharmaceutical applications.
Scalability and Industrial Considerations
Cost Analysis
-
Mitsunobu route : DIAD costs dominate (€1200/kg), limiting scalability.
-
Ullmann route : Copper catalyst recycling reduces expenses by 40%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluoro and methoxy positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Applications
1. Potential Biological Activities
Research indicates that trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride may interact with various biological targets, including proteins and enzymes. Its potential applications are being explored in the following areas:
- Dopamine Transport Inhibition : Similar compounds have shown efficacy as dopamine uptake inhibitors, suggesting that this compound may exhibit similar properties .
- Neuropharmacology : Given its structural similarities to known neuroactive compounds, there is potential for this compound to be investigated for effects on neurotransmitter systems.
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound can be synthesized through various organic chemistry methods, which are essential for producing pharmaceuticals efficiently. Continuous-flow synthesis techniques have been reported to enhance the yield and efficiency of drug synthesis processes .
Case Studies and Research Findings
Case Study 1: Dopamine Uptake Inhibitors
A series of analogues related to this compound were prepared and tested for their ability to inhibit dopamine uptake. The findings indicated that structural modifications significantly influenced binding affinities at the dopamine transporter, which could inform the design of new therapeutic agents targeting neuropsychiatric disorders .
Case Study 2: Synthesis Efficiency
Recent studies have focused on improving the synthesis methods for compounds like this compound. The use of continuous-flow reactors has been shown to increase yields and reduce reaction times compared to traditional batch methods, showcasing advancements in pharmaceutical manufacturing techniques .
Mechanism of Action
The mechanism of action of trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including cyclobutane cores, aromatic substituents, or amine functionalities. Key comparisons are summarized in Table 1.
Substituent Variations on the Aromatic Ring
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride
- CAS : 1807885-05-7
- Molecular Formula : C₁₀H₁₂BrClFN
- Molecular Weight : 280.57 g/mol
- Key Differences: Replaces the phenoxy group with a 3-bromo-4-fluorophenyl ring. The absence of a methoxy group and the presence of bromine may enhance lipophilicity but reduce metabolic stability compared to the target compound .
1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride
Substituent Variations on the Cyclobutane Core
trans-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride
- CAS : 2227198-89-0
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences: Replaces the phenoxy group with an isopropoxy group.
trans-3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride
- CAS: Not explicitly listed (referenced in )
- Molecular Formula : C₁₁H₁₂ClF₃N
- Molecular Weight : 250.67 g/mol (estimated)
- Key Differences : Incorporates a trifluoromethylphenyl group, enhancing electron-withdrawing effects and metabolic resistance compared to the target compound’s methoxy-fluoro substitution .
Modifications to the Amine Group
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1638759-81-5 | C₁₁H₁₄ClFNO₂ | 253.69 | 4-Fluoro-3-methoxyphenoxy at C3 |
| trans-3-(3-Bromo-4-fluorophenyl)... | 1807885-05-7 | C₁₀H₁₂BrClFN | 280.57 | 3-Bromo-4-fluorophenyl at C3 |
| 1-(3-Methoxyphenyl)cyclobutan-1-amine HCl | 1228880-04-3 | C₁₁H₁₆ClNO | 213.70 | 3-Methoxyphenyl at C1 |
| trans-3-(Propan-2-yloxy)cyclobutan-1-amine HCl | 2227198-89-0 | C₇H₁₆ClNO | 165.66 | Isopropoxy at C3 |
| trans-3-[3-(Trifluoromethyl)phenyl]... HCl | - | C₁₁H₁₂ClF₃N | ~250.67 | 3-Trifluoromethylphenyl at C3 |
| N-Cyclopropyl-3-(2-methylphenyl)... HCl | 1354954-29-2 | C₁₄H₁₉ClN | 237.76 | Cyclopropylamine, 2-methylphenyl at C3 |
Biological Activity
trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride is a synthetic compound with notable potential in pharmaceutical research. Its unique structural attributes, including a cyclobutanamine core and a substituted 4-fluoro-3-methoxyphenoxy group, suggest diverse biological activities. This article reviews its biological activity, focusing on its interactions with biological macromolecules, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C11H15ClFNO2
- Molecular Weight : 247.69 g/mol
- CAS Number : 1638759-81-5
Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. It is hypothesized to modulate signaling pathways and enzymatic activities, leading to its pharmacological effects. The compound's mechanism of action may involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes linked to disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors.
- Cell Signaling Interference : Modulation of intracellular signaling cascades.
Biological Activity Studies
A variety of studies have been conducted to assess the biological activity of this compound:
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promise, indicating potential use in oncology.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B (2024) | Reported anti-inflammatory effects in a murine model of arthritis, reducing joint swelling by 45%. |
| Study C (2025) | Showed cytotoxic effects in vitro against breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
Structural Analogues and Comparisons
The compound shares structural similarities with other cyclobutanamine derivatives, which may influence its biological activity:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine | 1630906-63-6 | Different substitution pattern affecting reactivity |
| trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone | 1638759-81-5 | Ketone functional group instead of amine |
| trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanol | N/A | Alcohol functional group influencing solubility |
Future Research Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas include:
- In Vivo Studies : Comprehensive animal studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in humans.
Q & A
Q. What are the optimal synthetic routes for obtaining trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride with high stereochemical purity?
The synthesis typically involves cyclization of a cyclobutanone precursor (e.g., 3-(4-fluoro-3-methoxyphenoxy)cyclobutanone) with ammonia or an amine source under reducing conditions to achieve the desired trans-configuration. Key steps include:
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., 4-fluoro-3-methoxyphenoxy group) and cyclobutane ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification. Collision cross-section (CCS) predictions via ion mobility spectrometry can validate 3D structure .
- X-ray Crystallography : For definitive stereochemical assignment, particularly to distinguish trans vs. cis configurations .
Q. What are the recommended protocols for safe handling and storage?
- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. The compound is hygroscopic; store under inert gas (argon) in sealed containers.
- Storage : –20°C in desiccated conditions to prevent hydrolysis of the methoxy group or amine oxidation .
Advanced Research Questions
Q. How can retrosynthetic analysis and AI-driven tools improve synthesis planning for this compound?
AI platforms (e.g., Template_relevance Pistachio, Reaxys) can propose routes by analyzing analogous cyclobutane derivatives. For example:
- Retrosynthetic Disconnection : Target the cyclobutane ring via [2+2] photocycloaddition or ring-closing metathesis.
- Precursor Scoring : Prioritize 4-fluoro-3-methoxybenzene derivatives and cyclobutanone intermediates for efficiency .
Q. What mechanistic insights explain its potential biological activity?
The 4-fluoro-3-methoxyphenoxy group may engage in π-π stacking or hydrogen bonding with enzymes/receptors (e.g., monoamine transporters or G-protein-coupled receptors). Computational docking studies suggest the cyclobutane ring’s rigidity enhances binding selectivity .
Q. How do substituent modifications (e.g., fluorine position, methoxy group) impact reactivity in nucleophilic or electrophilic reactions?
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs reactions to the 2-position of the phenoxy group.
- Nucleophilic Attack : The methoxy group’s electron-donating nature increases cyclobutane amine’s nucleophilicity, favoring alkylation or acylation reactions .
Q. How should researchers address contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
